molecular formula C13H9F4NOS B1603273 1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone CAS No. 447406-74-8

1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone

Cat. No.: B1603273
CAS No.: 447406-74-8
M. Wt: 303.28 g/mol
InChI Key: SQCZJZBOAADWCJ-UHFFFAOYSA-N
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Description

1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone is a complex organic compound characterized by the presence of a thiazole ring substituted with fluoro and trifluoromethyl groups

Preparation Methods

The synthesis of 1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl positions, often using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives with fluoro and trifluoromethyl substitutions. These compounds share some chemical properties but differ in their specific applications and reactivity. For example:

1-(2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-YL)ethanone stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-[2-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NOS/c1-6-11(7(2)19)20-12(18-6)9-4-3-8(5-10(9)14)13(15,16)17/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCZJZBOAADWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610352
Record name 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447406-74-8
Record name 1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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